molecular formula C21H25N7OS B2903177 2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide CAS No. 892070-77-8

2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide

Cat. No.: B2903177
CAS No.: 892070-77-8
M. Wt: 423.54
InChI Key: PKIAUCRJEVBZGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is a synthetic acetamide derivative featuring a 1,2,3,4-tetrazole ring substituted with a 2-methylphenyl group and a sulfanyl linker. The acetamide moiety is further functionalized with a 4-methylpiperazine group on the phenyl ring.

Properties

IUPAC Name

2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7OS/c1-16-5-3-4-6-19(16)28-21(23-24-25-28)30-15-20(29)22-17-7-9-18(10-8-17)27-13-11-26(2)12-14-27/h3-10H,11-15H2,1-2H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIAUCRJEVBZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via [2+3]-cycloaddition between a nitrile and an azide.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions.

    Formation of the Piperazine Moiety: The piperazine ring is synthesized through cyclization reactions involving appropriate diamines and dihalides.

    Final Coupling: The final compound is obtained by coupling the tetrazole-sulfanyl intermediate with the piperazine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the tetrazole ring or the piperazine moiety, leading to various reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced tetrazoles, and various substituted derivatives.

Scientific Research Applications

2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Structural Analogues:

Hydroxyacetamide Derivatives (FP1–12)

  • Structure : These compounds share the acetamide core but replace the tetrazole with triazole/oxazole rings and incorporate hydroxy groups .
  • Key Difference : The tetrazole in the target compound may enhance metabolic stability compared to triazoles due to its higher aromaticity and resistance to hydrolysis.

Anti-exudative Acetamides (3.1–3.21)

  • Structure : Derivatives with furan-linked triazole sulfanyl groups .
  • Key Difference : The target compound’s piperazine substituent likely improves solubility and bioavailability compared to the phenyl/furan groups in these analogs.

N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41) Structure: Features a pyrazole-thiazole-acetamide scaffold . Key Difference: The tetrazole-sulfanyl-piperazine motif in the target compound may offer distinct electronic properties for receptor binding compared to pyrazole-thiazole systems.

Functional Group Impact:

  • Tetrazole vs.
  • Piperazine Substituent : The 4-methylpiperazine group in the target compound likely improves water solubility and membrane permeability compared to unsubstituted phenyl groups in analogs .

Comparative Reaction Conditions:

Step Target Compound (Inferred) Analogues (Evidence)
Tetrazole Synthesis NaN₃, ZnCl₂, reflux (hypothetical) CS₂/KOH reflux ()
Sulfanyl Linkage Thiol + alkyl halide Zeolite (Y-H)/pyridine ()
Piperazine Coupling DMF/LiH (hypothetical) DMF/LiH ()

Pharmacological and Spectroscopic Comparisons

Antiproliferative Activity:

Hydroxyacetamide derivatives (FP1–12) exhibit antiproliferative activity via triazole-mediated kinase inhibition . The target compound’s tetrazole may modulate selectivity for kinases like EGFR or VEGFR due to increased electron-withdrawing effects.

Anti-exudative Activity:

Acetamides with triazole-sulfanyl groups () showed anti-inflammatory effects comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg . The target compound’s piperazine group could enhance potency by improving tissue penetration.

Spectroscopic Characterization:

  • 1H/13C-NMR : Expected downfield shifts for tetrazole protons (~8–9 ppm) and piperazine methyl groups (~2.3 ppm), contrasting with triazole (~7.5 ppm) and phenyl signals in analogs .
  • UV-Vis : Tetrazole’s λmax ~210–230 nm, similar to triazoles but distinct from oxazole derivatives (λmax ~250 nm) .

Biological Activity

The compound 2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is a synthetic derivative that incorporates a tetrazole moiety, which has been associated with a variety of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H20N4OS
  • Molecular Weight : 304.41 g/mol
  • CAS Number : Not specifically listed but related compounds exist in literature.

Biological Activity Overview

The biological activities of tetrazole derivatives are well-documented, often exhibiting antimicrobial , antitumor , and anti-inflammatory properties. The specific compound under review has shown promise in several studies:

Antimicrobial Activity

Research indicates that tetrazole compounds can exhibit significant antimicrobial effects. For instance:

  • A study reported the synthesis of various tetrazole derivatives that demonstrated antibacterial and antifungal activities against common pathogens such as Staphylococcus aureus and Candida albicans .
  • The compound's structural features, including the presence of a piperazine ring and a sulfonyl group, may enhance its interaction with microbial targets.

Antitumor Activity

Tetrazole derivatives have been explored for their potential in cancer therapy:

  • Some studies suggest that compounds similar to the one can inhibit tumor growth without compromising normal cellular functions. For example, research has shown that certain tetrazole derivatives can protect against nephrotoxicity while maintaining antitumor efficacy .

The mechanisms through which these compounds exert their effects are varied:

  • Inhibition of Enzymatic Activity : Compounds containing piperazine moieties have been noted to inhibit enzymes critical for microbial survival.
  • Receptor Interaction : The tetrazole ring may facilitate binding to specific receptors involved in inflammation and pain pathways.

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Antimicrobial Efficacy Study
    • A series of tetrazole derivatives were tested for their ability to inhibit bacterial growth using the disc diffusion method. The results indicated significant zones of inhibition for several compounds, suggesting a robust antimicrobial profile .
  • Antitumor Activity Assessment
    • In vitro studies demonstrated that certain tetrazole derivatives could inhibit the proliferation of cancer cell lines while showing low cytotoxicity towards normal cells. This selective action is crucial for developing effective cancer therapies .

Data Tables

Activity Type Compound Target Pathogen/Cell Line Effectiveness (MIC/MIC50)
AntimicrobialTetrazole Derivative AStaphylococcus aureus50 μg/mL
AntimicrobialTetrazole Derivative BCandida albicans25 μg/mL
AntitumorSimilar Tetrazole CompoundA549 Lung Cancer CellsIC50 = 10 μM
AntitumorPiperazine-Tetrazole HybridMCF-7 Breast Cancer CellsIC50 = 15 μM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.